molecular formula C15H20BrNO2 B6215626 tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2742652-79-3

tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6215626
CAS No.: 2742652-79-3
M. Wt: 326.2
InChI Key:
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Description

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol and a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of a wide range of derivatives.

    Oxidation and reduction: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to form more saturated compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and sodium hydroxide (NaOH) for hydrolysis. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used.

Scientific Research Applications

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound can be used to study the biological activity of tetrahydroisoquinoline derivatives, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: It may be explored for its potential therapeutic properties, such as anticancer, antimicrobial, or neuroprotective activities.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific biological target. In general, tetrahydroisoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromine atom and the tert-butyl ester group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:

    Tetrahydroisoquinoline derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and chemical reactivity.

    Bromo-substituted isoquinolines: Compounds with bromine atoms at different positions on the isoquinoline ring can exhibit different reactivity and selectivity in chemical reactions.

    Ester derivatives: Tert-butyl esters can be compared with other ester derivatives, such as methyl or ethyl esters, to evaluate the impact of the ester group on the compound’s properties.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical behavior and biological activity in distinct ways.

Properties

CAS No.

2742652-79-3

Molecular Formula

C15H20BrNO2

Molecular Weight

326.2

Purity

95

Origin of Product

United States

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